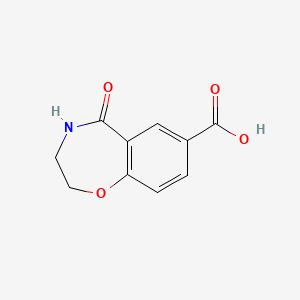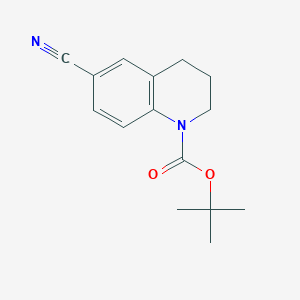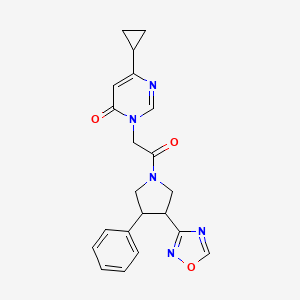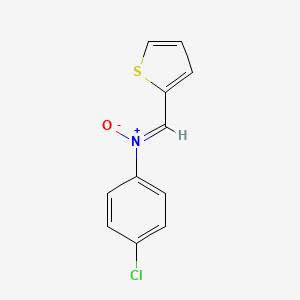![molecular formula C14H17Cl2NO4S B2715992 1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone CAS No. 400085-00-9](/img/structure/B2715992.png)
1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is a chemical compound with the molecular formula C14H17Cl2NO4S. It has an average mass of 366.260 Da and a monoisotopic mass of 365.025543 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-dichlorobenzyl chloride, a related compound, has been used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives . Another study reported the preparation of 2,4-dichlorobenzonitrile by direct ammoxidation of 2,4-dichlorobenzyl chloride .Chemical Reactions Analysis
The chemical reactions involving similar compounds such as alcohols and benzyl chlorides have been studied. For example, alcohols react with strongly acidic hydrogen halides HCl, HBr, and HI, but they do not react with nonacidic NaCl, NaBr, or NaI .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Reactions
Research on the synthesis of tetrahydropyridine and pyrrolidine derivatives, involving sulfonated compounds, indicates the potential for creating a variety of chemical structures under mild conditions without the need for catalysts or additives. For instance, the synthesis of sulfonated tetrahydropyridine derivatives through radical reactions showcases the versatility of sulfonated compounds in chemical synthesis (Yuanyuan An & Jie Wu, 2017). Similarly, the acid-catalyzed reaction of phenols with specific sulfonyl-pyrrolidine compounds highlights a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives (A. Smolobochkin et al., 2017).
Structural Characterization and Complex Formation
Studies on metal complexes involving sulfonamide derivatives reveal insights into the structure and coordination behavior of these compounds. For example, the structural characterization of metal complexes containing sulfonamido- and pyridylmethylene groups provides valuable information on the potential of sulfonated compounds in forming complex structures with metals, which could have implications in materials science and catalysis (A. Sousa et al., 2001).
Applications in Materials Science
Research into the synthesis and properties of novel materials, such as soluble fluorinated polyamides containing pyridine and sulfone moieties, demonstrates the application potential of sulfonated compounds in creating materials with specific desirable properties like high refractive indices, low birefringences, and thermal stability (Xiao-Ling Liu et al., 2013). These materials could be of interest for advanced optical applications and engineering plastics.
Wirkmechanismus
Target of Action
Compounds with sulfonyl groups are often used in medicinal chemistry due to their ability to easily react with heterocyclic amines to create complex sulfonamides .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of “1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone”. The sulfonyl group in the compound could potentially interact with its targets through the formation of sulfonamide bonds .
Biochemical Pathways
Compounds with similar structures have been known to participate in reactions involving electrophilic aromatic substitution .
Eigenschaften
IUPAC Name |
1-[3-[(2,4-dichlorophenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4S/c15-11-4-3-10(13(16)6-11)8-22(20,21)9-12(18)7-17-5-1-2-14(17)19/h3-4,6,12,18H,1-2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZXEXLVKDHHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2715911.png)



![4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile](/img/structure/B2715918.png)
![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2715919.png)
![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2715920.png)


![6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B2715924.png)

![3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2715930.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
